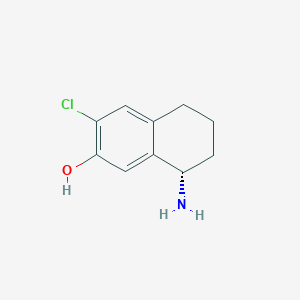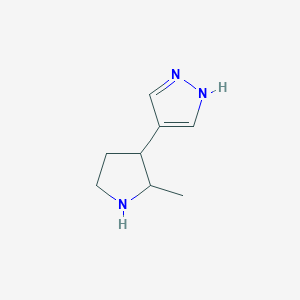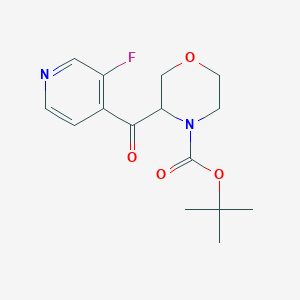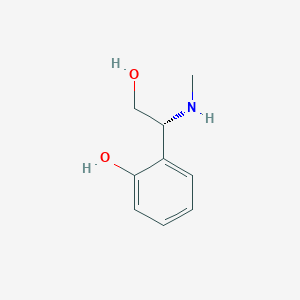
(R)-2-(2-Hydroxy-1-(methylamino)ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol is a chiral compound with significant biological activity. It is commonly known for its role in various pharmacological applications, particularly in the treatment of respiratory conditions. The compound is characterized by its phenolic structure, which contributes to its reactivity and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Hydroxylation: Introduction of a hydroxyl group at the ortho position relative to the phenol group.
Amination: The hydroxylated intermediate undergoes a reaction with methylamine to introduce the methylamino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol often employs large-scale batch reactors. The process includes:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation steps.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems are sometimes used.
Purification: The final product is purified using crystallization or chromatography techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its efficacy in treating respiratory conditions, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the respiratory system.
Pathways Involved: It activates the beta-adrenergic receptor pathway, leading to bronchodilation and improved airflow in the lungs.
Biological Effects: The activation of these receptors results in the relaxation of smooth muscle cells in the airways, reducing symptoms of respiratory distress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Hydroxy-1-(methylamino)ethyl)phenol: The enantiomer of the compound with different pharmacological properties.
2-(2-Hydroxy-1-(methylamino)ethyl)phenol: The racemic mixture containing both ® and (S) enantiomers.
2-(2-Hydroxyethyl)phenol: A structurally similar compound lacking the methylamino group.
Uniqueness
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol is unique due to its specific chiral configuration, which imparts distinct biological activity and therapeutic potential. Its ability to selectively target adrenergic receptors makes it a valuable compound in respiratory medicine.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
2-[(1R)-2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-8(6-11)7-4-2-3-5-9(7)12/h2-5,8,10-12H,6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
FAOMIHBIHGKUKL-QMMMGPOBSA-N |
Isomerische SMILES |
CN[C@@H](CO)C1=CC=CC=C1O |
Kanonische SMILES |
CNC(CO)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)
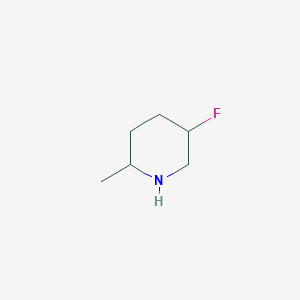

![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)




